Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)-
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Overview
Description
Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of two methoxy groups and a phenylpropenyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- typically involves the alkylation of 2,5-dimethoxyphenol with cinnamyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylpropenyl group to a phenylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups to the phenol ring.
Scientific Research Applications
Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- can be compared with other similar compounds such as:
Phenol, 2-methoxy-4-(1-propenyl)-:
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: This compound has two methoxy groups and a propenyl group at different positions on the phenol ring.
Phenol, 2-methoxy-4-(1-propenyl)-, acetate:
The uniqueness of Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,5-dimethoxy-4-(1-phenylprop-2-enyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-17(20-3)15(18)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTSIQXDGUXNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464487 |
Source
|
Record name | Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646067-99-4 |
Source
|
Record name | Phenol, 2,5-dimethoxy-4-(1-phenyl-2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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